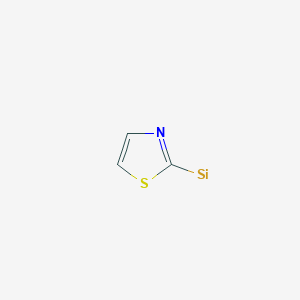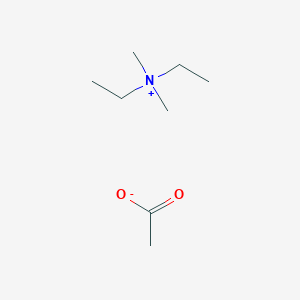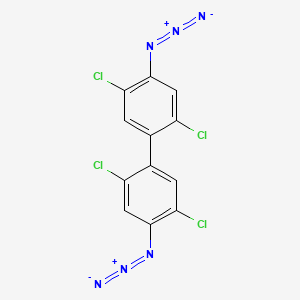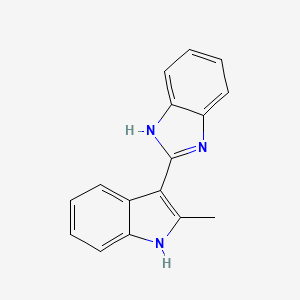
CID 22135129
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 22135129” is known as Clopidogrel. Clopidogrel is an antiplatelet agent used to prevent blood clots in peripheral vascular disease, coronary artery disease, and cerebrovascular disease. It is a prodrug that requires metabolic activation to exert its effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clopidogrel is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the thienopyridine core: This is achieved by reacting 2-chlorobenzyl chloride with thiophene-2-carboxylic acid in the presence of a base.
Cyclization: The intermediate product undergoes cyclization to form the thienopyridine ring.
Introduction of the ester group: The ester group is introduced through esterification reactions.
Final steps:
Industrial Production Methods
Industrial production of Clopidogrel follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
Clopidogrel undergoes several types of chemical reactions, including:
Oxidation: Clopidogrel is oxidized to its active thiol metabolite.
Hydrolysis: The ester group in Clopidogrel can undergo hydrolysis under acidic or basic conditions.
Substitution: The chlorine atom in the thienopyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Hydrolysis: Acidic or basic conditions with water or alcohols.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: The active thiol metabolite of Clopidogrel.
Hydrolysis: Carboxylic acid derivatives.
Substitution: Various substituted thienopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Clopidogrel has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiplatelet agents and their synthesis.
Biology: Investigated for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Extensively used in clinical trials for preventing myocardial infarction and stroke.
Industry: Used in the pharmaceutical industry for the production of antiplatelet medications.
Wirkmechanismus
Clopidogrel is activated via a two-step reaction to an active thiol-containing metabolite. This active form irreversibly binds to P2Y12 ADP receptors on platelets, preventing ADP binding and activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticlopidine: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Prasugrel: A newer antiplatelet agent with a faster onset of action and higher potency.
Ticagrelor: A non-thienopyridine antiplatelet agent that reversibly binds to P2Y12 receptors.
Uniqueness
Clopidogrel is unique in its balance of efficacy and safety. It has a well-established clinical profile and is widely used in combination with aspirin for dual antiplatelet therapy. Its irreversible binding to P2Y12 receptors provides long-lasting antiplatelet effects, making it suitable for chronic use in patients with cardiovascular diseases.
Eigenschaften
Molekularformel |
C3H2NSSi |
|---|---|
Molekulargewicht |
112.21 g/mol |
InChI |
InChI=1S/C3H2NSSi/c6-3-4-1-2-5-3/h1-2H |
InChI-Schlüssel |
IRRGJAIOMJQWST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Silane,[[(1S,3Z)-3-(2-chloroethylidene)-4-methylenecyclohexyl]oxy](1,1-dimethylethyl)dimethyl-](/img/structure/B14270973.png)


![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)




